An In-Depth Technical Guide to Di-Boc-S-(2-aminoethyl)-L-cysteine: A Versatile Building Block for Peptide and Medicinal Chemistry
An In-Depth Technical Guide to Di-Boc-S-(2-aminoethyl)-L-cysteine: A Versatile Building Block for Peptide and Medicinal Chemistry
Introduction: Navigating the Landscape of Modified Amino Acids
In the intricate world of peptide synthesis and drug development, the ability to incorporate non-canonical amino acids with specific functionalities is paramount. These molecular architects' tools allow for the construction of novel peptides with enhanced stability, unique structural motifs, and tailored biological activities. Among these specialized building blocks, Di-Boc-S-(2-aminoethyl)-L-cysteine emerges as a compound of significant interest. This guide provides a comprehensive technical overview of its physical and chemical properties, synthesis, and applications, offering researchers, scientists, and drug development professionals a foundational understanding of this versatile molecule.
This derivative of L-cysteine is characterized by the presence of two tert-butyloxycarbonyl (Boc) protecting groups and an S-(2-aminoethyl) moiety. The Boc groups offer acid-labile protection to the α-amino group of the cysteine backbone and the amino group of the ethyl extension, preventing unwanted reactions during peptide synthesis.[1][] The S-(2-aminoethyl) group, also known as thialysine when incorporated into a peptide chain, acts as a lysine analogue, introducing a positive charge at physiological pH and unique spacing and reactivity due to the thioether linkage.[][3][4] This combination of features makes Di-Boc-S-(2-aminoethyl)-L-cysteine a valuable reagent for creating peptides with modified structures and functions.
Structural and Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. This section details the key characteristics of Di-Boc-S-(2-aminoethyl)-L-cysteine.
Core Molecular Attributes
The fundamental properties of Di-Boc-S-(2-aminoethyl)-L-cysteine are summarized in the table below, providing a quick reference for researchers.[1][5][6]
| Property | Value | Source(s) |
| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxycarbonyl)amino]ethyl}sulfanylpropanoic acid | [1] |
| CAS Number | 130622-07-0 | [1][5][6] |
| Molecular Formula | C₁₅H₂₈N₂O₆S | [1][5][6] |
| Molecular Weight | 364.46 g/mol | [6] |
| Appearance | White powder | [5] |
Solubility and Melting Point: Practical Considerations for the Bench
Similarly, a definitive melting point for this specific compound is not widely reported. However, based on the melting point of the closely related compound, Boc-L-cysteine, which ranges from 65-76 °C, a similar melting range can be anticipated.[7][8]
Stability and Storage: Ensuring Reagent Integrity
The stability of Di-Boc-S-(2-aminoethyl)-L-cysteine is intrinsically linked to the lability of the Boc protecting groups. These groups are stable under neutral and basic conditions but are readily cleaved by acids.[] Therefore, prolonged exposure to acidic environments should be avoided during storage and handling.
For optimal long-term stability, the compound should be stored in a cool, dry, and dark environment, with recommended temperatures between 0-8°C.[5][8][9] It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidation of the thioether linkage.
Synthesis and Purification: A Practical Workflow
The synthesis of Di-Boc-S-(2-aminoethyl)-L-cysteine involves a multi-step process that leverages fundamental principles of organic chemistry and protecting group strategy. While a specific protocol for this exact molecule is not detailed in readily available literature, a reliable synthetic route can be extrapolated from established methods for similar compounds.[10][11][12][13]
Conceptual Synthetic Pathway
The synthesis logically proceeds through two key stages: the formation of the S-(2-aminoethyl)-L-cysteine core followed by the protection of the two amino groups with Boc anhydride.
Detailed Experimental Protocol (Proposed)
This protocol is a representative example based on established chemical principles. Optimization may be required for specific laboratory conditions.
Step 1: Synthesis of S-(2-aminoethyl)-L-cysteine
-
Reaction Setup: In a round-bottom flask, dissolve L-cysteine in an appropriate solvent system, such as a mixture of water and a miscible organic solvent like dioxane, under an inert atmosphere.
-
Base Addition: Add a suitable base, such as sodium hydroxide, to deprotonate the thiol group of cysteine, forming the more nucleophilic thiolate.
-
Alkylation: Slowly add a solution of an N-Boc protected 2-aminoethyl halide (e.g., N-Boc-2-bromoethylamine) to the reaction mixture. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, the reaction mixture is typically acidified to protonate the amino and carboxyl groups. The product can then be isolated by crystallization or chromatographic purification.
Step 2: Di-Boc Protection
-
Dissolution: Dissolve the S-(2-aminoethyl)-L-cysteine intermediate in a suitable solvent, such as a mixture of dioxane and water.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., sodium bicarbonate or triethylamine) to the solution. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Purification: The final product, Di-Boc-S-(2-aminoethyl)-L-cysteine, is then purified from the reaction mixture. This is typically achieved through extraction and subsequent crystallization or silica gel column chromatography to yield the final white powder.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized Di-Boc-S-(2-aminoethyl)-L-cysteine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Boc Protons: A characteristic singlet integrating to 18 protons (two Boc groups) would be expected in the upfield region, typically around 1.4 ppm.
-
α-Proton of Cysteine: A multiplet corresponding to the chiral α-proton of the cysteine backbone would be observed, likely in the range of 4.0-4.5 ppm.
-
Methylene Protons: The four methylene groups (-CH₂-) of the S-(2-aminoethyl) linker and the β-position of the cysteine would appear as multiplets in the region of 2.5-3.5 ppm.
-
Amide Protons: Broad signals corresponding to the two NH protons of the Boc-protected amino groups would be present, with their chemical shifts being solvent-dependent.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of Di-Boc-S-(2-aminoethyl)-L-cysteine. The two hydrophobic Boc groups impart significant non-polar character to the molecule, allowing for good retention and separation on a C18 stationary phase.[][16][17]
A Typical HPLC Method:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 214 nm or 220 nm.
The purity of the compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Applications in Research and Development: A Multifaceted Tool
The unique structural features of Di-Boc-S-(2-aminoethyl)-L-cysteine make it a valuable asset in several areas of chemical and biological research.
Peptide Synthesis: A Gateway to Novel Peptides
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS).[18][19][][21] The dual Boc protection allows for its seamless integration into standard Boc-SPPS protocols. The acid-labile nature of the Boc groups enables their removal at each cycle of peptide elongation, while the more stable thioether linkage remains intact.[22][23]
The incorporation of the S-(2-aminoethyl) moiety introduces a lysine-like side chain. This can be exploited to:
-
Modulate Peptide Conformation: The thioether linkage and the length of the side chain can influence the secondary structure of the resulting peptide.
-
Introduce Sites for Post-Translational Modifications: The primary amine on the side chain can be a target for further chemical modifications after peptide synthesis.
-
Enhance Biological Activity: The introduction of a positive charge can be crucial for interactions with biological targets such as cell membranes or specific protein domains.
Drug Development and Medicinal Chemistry: Designing for Specificity
Beyond standard peptide synthesis, Di-Boc-S-(2-aminoethyl)-L-cysteine serves as a versatile starting material in medicinal chemistry.[18] The protected nature of the molecule allows for selective chemical transformations at the carboxylic acid group or, after deprotection, at the amino groups. This enables the synthesis of a wide range of derivatives for screening as potential therapeutic agents.
The S-(2-aminoethyl)-L-cysteine core is of particular interest in the development of:
-
Enzyme Inhibitors: The lysine-like structure can be used to target the active sites of enzymes that recognize lysine residues.
-
Targeted Drug Delivery Systems: The amino group on the side chain can be used to conjugate targeting ligands or therapeutic payloads.
Conclusion: A Valuable Addition to the Chemist's Toolkit
Di-Boc-S-(2-aminoethyl)-L-cysteine represents a sophisticated and highly useful building block for researchers at the interface of chemistry and biology. Its well-defined chemical properties, coupled with the versatility of its protected functional groups and the unique characteristics of the S-(2-aminoethyl) side chain, provide a powerful tool for the design and synthesis of novel peptides and small molecules with tailored properties. As the demand for more complex and functionally diverse molecules continues to grow, the importance of such specialized reagents in advancing scientific discovery is undeniable. This guide has aimed to provide a solid technical foundation for the effective and informed use of Di-Boc-S-(2-aminoethyl)-L-cysteine in the modern research laboratory.
References
-
Boc-L-cysteine, CAS No. 20887-95-0. iChemical. Available from: [Link]
-
Boc-L-cysteine. Chem-Impex. Available from: [Link]
-
Electronic Supplementary Material (ESI) for Polymer Chemistry. Royal Society of Chemistry. Available from: [Link]
-
Di-Boc-S-(2-aminoethyl)-L-cysteine. Howei Pharm. Available from: [Link]
-
S-(2-Aminoethyl)-L-cysteine. PubChem. Available from: [Link]
- Process for preparing s-(2-aminoethyl)-2-methyl-l-cysteine. Google Patents.
-
Boc-S-Z-aminoethyl-L-cysteine. Chem-Impex. Available from: [Link]
- A. Suneetha, B. Chandra Sekhar, K. Sudheer Babu. Asian Journal of Pharmaceutical Analysis. 2020;10(4):237-243.
- Process for preparing S-(2-aminoethyl)-2-methyl-L-cysteine. Google Patents.
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Publications. Available from: [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available from: [Link]
-
S-Aminoethyl-L-cysteine. Wikipedia. Available from: [Link]
-
Synthesisof an S-(2-Aminoethyl)-L-Cysteine. J-STAGE. Available from: [Link]
-
Cysteine protecting groups: applications in peptide and protein science. Royal Society of Chemistry. Available from: [Link]
-
Disulfide-Based Protecting Groups for the Cysteine Side Chain. ResearchGate. Available from: [Link]
-
HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. SIELC. Available from: [Link]
-
Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. MDPI. Available from: [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available from: [Link]
-
Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. National Center for Biotechnology Information. Available from: [Link]
- Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process. Google Patents.
Sources
- 1. Page loading... [guidechem.com]
- 3. S-(2-Aminoethyl)-L-cysteine | C5H12N2O2S | CID 99558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bmse000975 L-Cysteine at BMRB [bmrb.io]
- 5. Di-Boc-S-(2-aminoethyl)-L-cysteine, CasNo.130622-07-0 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 6. 130622-07-0 | Di-Boc-S-(2-aminoethyl)-L-cysteine | Tetrahedron [thsci.com]
- 7. Boc-L-cysteine, CAS No. 20887-95-0 - iChemical [ichemical.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2004039772A1 - Process for preparing s-(2-aminoethyl)-2-methyl-l-cysteine - Google Patents [patents.google.com]
- 11. US20040122099A1 - Process for preparing S-(2-aminoethyl)-2-methyl-L-cysteine - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 16. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. chempep.com [chempep.com]
- 23. BOC Protection and Deprotection [bzchemicals.com]
